N-(1-(furan-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(1-(furan-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound features a furan ring, a thiadiazole ring, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the propan-2-yl group. The thiadiazole ring is then synthesized and attached to the furan ring. Finally, the carboxamide group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The carboxamide group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the thiadiazole ring can yield thiadiazoline derivatives.
Scientific Research Applications
N-(1-(furan-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The furan and thiadiazole rings can interact with enzymes and proteins, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide
- 2-(furan-2-yl)-1,3-thiazole-4-carboxamide
Uniqueness
N-(1-(furan-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of a furan ring, a thiadiazole ring, and a carboxamide group. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-7(5-9-3-4-16-6-9)12-11(15)10-8(2)13-14-17-10/h3-4,6-7H,5H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASFNKKZEMDSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC(C)CC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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